molecular formula C19H20BrNOS B12300579 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- CAS No. 312924-97-3

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-

Cat. No.: B12300579
CAS No.: 312924-97-3
M. Wt: 390.3 g/mol
InChI Key: ODOUJVQLRCDMRK-UHFFFAOYSA-N
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Description

10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl-: is a chemical compound with the molecular formula C19H20BrNOS and a molecular weight of 390.34 g/mol It is a derivative of phenothiazine, which is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) and solvents like dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, chloroform, ethanol

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, amines

    Substitution: Various substituted phenothiazine derivatives

Scientific Research Applications

Chemistry: 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays .

Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential antipsychotic, antimicrobial, and anticancer activities. Researchers investigate its mechanism of action and therapeutic potential .

Industry: In the industrial sector, 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

  • 10H-Phenothiazine-3-carboxaldehyde
  • 7-Bromo-10H-phenothiazine
  • 10-Hexyl-10H-phenothiazine

Comparison: 10H-Phenothiazine-3-carboxaldehyde, 7-bromo-10-hexyl- is unique due to the presence of both bromine and hexyl groups, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity, solubility, and biological activity .

Properties

CAS No.

312924-97-3

Molecular Formula

C19H20BrNOS

Molecular Weight

390.3 g/mol

IUPAC Name

7-bromo-10-hexylphenothiazine-3-carbaldehyde

InChI

InChI=1S/C19H20BrNOS/c1-2-3-4-5-10-21-16-8-6-14(13-22)11-18(16)23-19-12-15(20)7-9-17(19)21/h6-9,11-13H,2-5,10H2,1H3

InChI Key

ODOUJVQLRCDMRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C=O)SC3=C1C=CC(=C3)Br

Origin of Product

United States

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